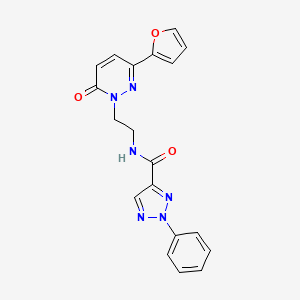

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

The compound of interest is a hybrid molecule featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl), a furan-2-yl substituent, and a 2-phenyl-2H-1,2,3-triazole-4-carboxamide moiety linked via an ethyl group. The furan group may enhance lipophilicity, influencing pharmacokinetic behavior.

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3/c26-18-9-8-15(17-7-4-12-28-17)22-24(18)11-10-20-19(27)16-13-21-25(23-16)14-5-2-1-3-6-14/h1-9,12-13H,10-11H2,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWLDKPMSOIOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by the presence of a triazole ring, a furan moiety, and a pyridazine derivative, which collectively contribute to its pharmacological properties.

Chemical Structure

The molecular formula of the compound is , and its structural representation includes:

- Furan ring : Contributes to the compound's reactivity and biological interactions.

- Pyridazine core : Known for its diverse biological activities.

- Triazole moiety : Associated with various pharmacological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing furan and pyridazine rings possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The presence of the triazole group further enhances this activity by potentially disrupting microbial cell membranes or inhibiting essential enzymes.

Anticancer Properties

The cytotoxic effects of this compound have been investigated using various cancer cell lines. For example, derivatives with structural similarities have exhibited potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Anti-inflammatory Effects

Compounds in this class have also been studied for their anti-inflammatory properties. The ability to inhibit cyclooxygenase enzymes (COX) suggests potential applications in treating inflammatory diseases. This activity is crucial as it relates to the management of pain and inflammation in various clinical conditions.

Case Studies

- Cytotoxic Evaluation : A study assessed the cytotoxicity of several triazole derivatives against MCF-7 and HeLa cells using MTT assays. Results indicated that compounds with phenyl substitutions showed enhanced cytotoxicity compared to aliphatic counterparts, highlighting the importance of structural modifications in enhancing biological activity .

- Antimicrobial Studies : Another research effort focused on synthesizing pyridazine derivatives with furan moieties, demonstrating significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings underscore the therapeutic potential of such compounds in infectious disease management .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyridazinone Derivatives with Heterocyclic Substituents

Key Compounds :

3-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6i) Substituents: 4-Benzylpiperidinyl on pyridazinone, propanamide linker, antipyrine (pyrazole) moiety. Properties: Melting point = 173–175°C; IR C=O absorption at 1680–1720 cm⁻¹; molecular weight = 548.2174 [M+H]+ . Comparison: The propanamide linker here contrasts with the ethyl linker in the target compound. The benzylpiperidinyl group may enhance membrane permeability compared to the furan substituent.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide (6j) Substituents: Phenyl on pyridazinone, antipyrine moiety. Properties: Melting point = 188–190°C; molecular weight = 527.2777 [M+H]+ .

Structural Trends :

- Pyridazinone derivatives with bulky substituents (e.g., benzylpiperidinyl, phenyl) exhibit higher melting points (>170°C), suggesting strong intermolecular interactions .

- Linker type (propanamide vs. ethyl) influences conformational flexibility and hydrogen-bonding capacity.

Furan-Containing Analogues

Key Compounds :

Naphtho[2,1-b]furan-2-yl-based pyrazole derivatives (7a,b, 8, 10, 12–15) Substituents: Naphthofuran fused with pyrazole; diverse functional groups (e.g., cyano, methyl, carbonyl). Synthesis: Reflux with aldehydes/anilines; characterized by IR/NMR . Comparison: The naphthofuran system in these compounds is more rigid and planar than the monocyclic furan-2-yl group in the target compound, which may reduce solubility but improve stacking interactions with aromatic biological targets.

Ranitidine-related compounds with furan groups (e.g., {5-[(dimethylamino)methyl]furan-2-yl}methanol) Substituents: Dimethylaminomethyl on furan. Comparison: The dimethylaminomethyl group enhances water solubility, a feature absent in the target compound’s unmodified furan .

Functional Insights :

- Furan rings contribute to π-π stacking but may reduce metabolic stability due to susceptibility to oxidation.

Triazole Carboxamide Derivatives

Key Compounds :

N-{3-[2-(2,3-dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-3-oxopropyl}-1H-1,2,3-triazole-4-carboxamide Substituents: Dihydropyridopyrimidine core, triazole carboxamide linked via 3-oxopropyl. Synthesis: Carbodiimide-mediated coupling; purified via silica column chromatography (63% yield) . Comparison: The dihydropyridopyrimidine core differs from pyridazinone but shares the triazole carboxamide group. The 3-oxopropyl linker may offer greater polarity than the ethyl linker.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.